7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds with a triazolo[1,5-a]pyridine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle progression and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, leading to apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown potent dual activity against examined cell lines and cdk2 . They have also induced significant alterations in cell cycle progression and apoptosis within cells .
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction environment can influence the formation of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s efficiency and high yield make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- 2-tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Uniqueness
Compared to similar compounds, 7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-15-8-6-13(7-9-15)16-10-11-24-19(17(16)12-21)22-18(23-24)14-4-2-1-3-5-14/h6-11,14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCLQAABKIYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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